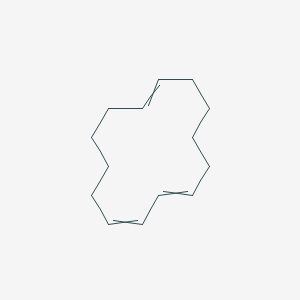
Cyclotetradeca-1,3,9-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclotetradeca-1,3,9-triene is a hydrocarbon compound with the molecular formula C14H14. It is a member of the annulene family, which are monocyclic hydrocarbons with alternating single and double bonds. This compound is of significant interest in organic chemistry due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: Cyclotetradeca-1,3,9-triene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. For example, the metal-catalyzed reductive coupling of 1,3-enynes to various electrophiles is an efficient tool for the preparation of conjugated dienes connected to various functional groups .
Industrial Production Methods:
化学反应分析
Types of Reactions: Cyclotetradeca-1,3,9-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
Cyclotetradeca-1,3,9-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of conjugated systems and aromaticity.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and polymers.
作用机制
The mechanism by which Cyclotetradeca-1,3,9-triene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated double bonds. These reactions often involve the formation of reactive intermediates, such as radicals or carbocations, which can then interact with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Cyclotetradeca-1,3,9-triene can be compared with other similar compounds, such as:
Cyclotetradecaheptaene: Another member of the annulene family with a similar structure but different electronic properties.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
651325-56-3 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC 名称 |
cyclotetradeca-1,3,9-triene |
InChI |
InChI=1S/C14H22/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-4,13-14H,5-12H2 |
InChI 键 |
UHCNTOAYHLZAGU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC=CC=CCCCCC=CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















